molecular formula C11H16O3 B12273508 4-(4-Methoxyphenoxy)butan-1-OL CAS No. 123731-28-2

4-(4-Methoxyphenoxy)butan-1-OL

Cat. No.: B12273508
CAS No.: 123731-28-2
M. Wt: 196.24 g/mol
InChI Key: VBDUSCHOASAUBS-UHFFFAOYSA-N
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Description

4-(4-Methoxyphenoxy)butan-1-OL is a useful research compound. Its molecular formula is C11H16O3 and its molecular weight is 196.24 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

123731-28-2

Molecular Formula

C11H16O3

Molecular Weight

196.24 g/mol

IUPAC Name

4-(4-methoxyphenoxy)butan-1-ol

InChI

InChI=1S/C11H16O3/c1-13-10-4-6-11(7-5-10)14-9-3-2-8-12/h4-7,12H,2-3,8-9H2,1H3

InChI Key

VBDUSCHOASAUBS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OCCCCO

Origin of Product

United States

Structural Framework and Research Relevance of the 4 Methoxyphenoxy Substructure

The 4-methoxyphenoxy group is a key structural motif that imparts specific and valuable properties to a molecule. It consists of a benzene (B151609) ring substituted with a methoxy (B1213986) group (-OCH₃) and an ether linkage. The methoxy group is an electron-donating group, which influences the electron density of the aromatic ring and its potential for interaction with other molecules. This electronic characteristic is a cornerstone of its research relevance.

In medicinal chemistry, the methoxy group is a prevalent feature in numerous approved drugs. nih.gov Its presence can enhance ligand-target binding, improve physicochemical properties, and positively affect a drug's absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov The 4-methoxyphenoxy moiety, specifically, has been incorporated into various biologically active compounds. For instance, it is a component of molecules investigated for antioxidant, anti-inflammatory, and antimicrobial effects. ontosight.aismolecule.com The phenolic portion of the structure is known for its ability to scavenge free radicals, which can protect cells from oxidative stress. smolecule.com

Furthermore, the 4-methoxyphenoxy substructure serves as a crucial building block in the synthesis of more complex molecules. It has been used in the creation of compounds with potential applications in treating cardiometabolic diseases and in the development of novel antimalarial agents. nih.govmdpi.com Research has also shown its use in the synthesis of selective inhibitors for ryanodine (B192298) receptor type 2 (RyR2), a critical channel in cardiac muscle cells, highlighting its importance in developing treatments for heart arrhythmias. nih.gov The ether linkage provides a stable connection while allowing for a degree of conformational flexibility, a desirable trait in the design of bioactive molecules.

Overview of Butan 1 Ol Derivatives in Organic Synthesis

Butan-1-ol and its derivatives are fundamental building blocks in organic synthesis. nih.gov As a primary alcohol, butan-1-ol features a hydroxyl (-OH) group at the terminal position of a four-carbon linear chain. wikipedia.org This hydroxyl group is a versatile functional handle, readily participating in a wide array of chemical transformations.

The butan-1-ol framework can be converted into various other functional groups, making it a valuable precursor in multi-step syntheses. vaia.com Common reactions involving the primary alcohol of butan-1-ol derivatives include:

Oxidation: Primary alcohols can be oxidized to form aldehydes or, with stronger oxidizing agents, carboxylic acids. For example, butan-1-ol can be converted to butanoic acid using powerful oxidizing agents. youtube.com

Esterification: In reaction with carboxylic acids, butan-1-ol derivatives form esters, which are prevalent in fragrances, solvents, and plasticizers.

Etherification: The hydroxyl group can be used to form ethers, linking the butanol chain to other molecular fragments.

Halogenation: The hydroxyl group can be substituted by a halogen (e.g., chlorine, bromine) to create alkyl halides, which are themselves versatile intermediates for nucleophilic substitution reactions. vaia.com

The four-carbon chain of the butanol moiety provides a flexible spacer in larger molecules. This flexibility can be crucial for positioning other functional groups in a specific spatial orientation, for instance, to optimize binding to a biological target. The use of butan-1-ol derivatives is extensive, ranging from the production of polymers and plasticizers to their role as solvents and intermediates in the pharmaceutical industry. wikipedia.orgchemicalbook.com

Academic Context and Scope of Chemical Research on 4 4 Methoxyphenoxy Butan 1 Ol Scaffolds

Strategies for Aryl Ether Linkage Formation

The formation of the aryl ether bond is a critical step in the synthesis of this compound. This can be accomplished through several established and modern synthetic methods.

Nucleophilic Aromatic Substitution Approaches

Nucleophilic aromatic substitution (SNAr) is a primary method for forming aryl ethers. wikipedia.org This approach typically involves the reaction of a phenoxide with an aryl halide, particularly when the aromatic ring is activated by electron-withdrawing groups. allen.inmasterorganicchemistry.com However, for the synthesis of this compound, the Williamson ether synthesis is the most direct and widely used SNAr-type reaction. masterorganicchemistry.comyoutube.com

In this context, the Williamson ether synthesis involves the reaction of 4-methoxyphenoxide, generated by treating 4-methoxyphenol with a suitable base, and a 4-halobutanol (e.g., 4-bromobutan-1-ol) or a butan-1-ol derivative with a good leaving group. The alkoxide performs a nucleophilic attack on the electrophilic carbon of the butanol derivative, displacing the halide or other leaving group to form the desired ether linkage in an SN2 reaction. masterorganicchemistry.comvaia.com

General Reaction Scheme:

Step 1: Formation of the Alkoxide/Phenoxide: 4-Methoxyphenol is deprotonated by a strong base like sodium hydride (NaH) or sodium hydroxide (B78521) (NaOH) to form the sodium 4-methoxyphenoxide. libretexts.org

Step 2: Nucleophilic Substitution: The resulting phenoxide attacks a butan-1-ol derivative with a leaving group at the C4 position, such as 4-bromobutan-1-ol, displacing the bromide ion to yield this compound. masterorganicchemistry.com

Table 1: Reagents for Williamson Ether Synthesis of this compound

Reactant 1 (Nucleophile Precursor)BaseReactant 2 (Electrophile)Product
4-MethoxyphenolSodium Hydride (NaH)4-Bromobutan-1-olThis compound
4-MethoxyphenolSodium Hydroxide (NaOH)4-Chlorobutan-1-olThis compound
4-MethoxyphenolPotassium Carbonate (K₂CO₃)4-Iodbutan-1-olThis compound

Metal-Catalyzed Cross-Coupling Reactions for C-O Bond Formation

Modern synthetic chemistry offers powerful metal-catalyzed cross-coupling reactions for the formation of C-O bonds, providing alternatives to the classical SNAr methods. These reactions often proceed under milder conditions and with greater functional group tolerance.

Buchwald-Hartwig Amination/Etherification: This palladium-catalyzed cross-coupling reaction is a versatile method for forming C-O bonds. nrochemistry.comorganic-chemistry.orgresearchgate.net It involves the reaction of an aryl halide or triflate with an alcohol in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. organic-synthesis.com For the synthesis of this compound, one could couple 4-bromoanisole (B123540) with 1,4-butanediol (B3395766) or 4-halobutanol with 4-methoxyphenol. The choice of ligand (e.g., BINAP, dppf, Xantphos) is crucial for the reaction's success. nrochemistry.com

Ullmann Condensation: The Ullmann condensation is a copper-catalyzed reaction that couples an aryl halide with an alcohol to form an aryl ether. wikipedia.orgorganic-chemistry.org While traditional Ullmann reactions require high temperatures and stoichiometric copper, modern protocols use soluble copper catalysts with ligands, allowing for milder reaction conditions. wikipedia.orgunion.edu The synthesis could involve reacting 4-bromoanisole or 4-iodoanisole (B42571) with butan-1,4-diol in the presence of a copper(I) catalyst and a base. iitk.ac.in

Table 2: Comparison of Metal-Catalyzed C-O Coupling Reactions

ReactionCatalyst SystemTypical SubstratesKey Features
Buchwald-Hartwig Palladium (e.g., Pd(OAc)₂) + Phosphine Ligand (e.g., BINAP, BrettPhos)Aryl halides/triflates + AlcoholsHigh functional group tolerance, generally milder conditions than Ullmann. nrochemistry.comorganic-synthesis.com
Ullmann Condensation Copper (e.g., CuI, Cu powder) ± Ligand (e.g., phenanthroline)Aryl halides + AlcoholsOften requires higher temperatures, but newer ligand systems have improved conditions. wikipedia.orgorganic-chemistry.org

Epoxide Ring-Opening Pathways in Ether Synthesis

Ring-opening of strained cyclic ethers like epoxides or oxetanes provides another strategic route to form the ether linkage and part of the carbon chain simultaneously. mdpi.com

For the synthesis of this compound, the nucleophilic attack of 4-methoxyphenoxide on oxetane (B1205548) (a four-membered cyclic ether) is a direct pathway. beilstein-journals.orgillinois.edu This reaction is typically promoted by a base or a Lewis acid catalyst. illinois.edu The phenoxide attacks one of the methylene (B1212753) carbons of the oxetane ring, leading to the opening of the strained ring and the formation of the C-O bond, yielding the final product in a single, atom-economical step. acs.orgradtech.org While epoxides are more commonly used, their reaction with a phenoxide would lead to a propan-1-ol or propan-2-ol side chain, not the required butan-1-ol. Therefore, oxetane is the appropriate cyclic ether for this specific target. jsynthchem.com

Construction of the Butan-1-ol Carbon Chain and Alcohol Functionality

An alternative synthetic strategy involves first establishing the aryl ether moiety with a precursor to the butanol chain, which is then converted to the final alcohol functionality.

Reduction of Carbonyl Precursors (Esters, Ketones) to Alcohols

This approach involves synthesizing a precursor molecule such as 4-(4-methoxyphenoxy)butanoic acid or its corresponding ester. nih.gov This precursor can then be reduced to the primary alcohol, this compound.

Powerful reducing agents are required for this transformation. Lithium aluminum hydride (LiAlH₄) is highly effective for the reduction of both carboxylic acids and esters to primary alcohols. masterorganicchemistry.comlibretexts.orglibretexts.org The reaction is typically carried out in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to protonate the resulting alkoxide. chemistrysteps.comlibretexts.org Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce carboxylic acids or esters but is effective for reducing aldehydes and ketones. libretexts.orgdocbrown.info Therefore, if the precursor were 4-(4-methoxyphenoxy)butanal, NaBH₄ would be a suitable reagent.

Table 3: Reducing Agents for Carbonyl Precursors

Precursor CompoundReducing AgentSolventProduct
4-(4-Methoxyphenoxy)butanoic acidLithium Aluminum Hydride (LiAlH₄)Anhydrous THF/EtherThis compound libretexts.org
Methyl 4-(4-methoxyphenoxy)butanoateLithium Aluminum Hydride (LiAlH₄)Anhydrous THF/EtherThis compound masterorganicchemistry.comchemistrysteps.com
4-(4-Methoxyphenoxy)butanalSodium Borohydride (NaBH₄)Methanol/EthanolThis compound docbrown.info

Grignard and Organometallic Reagent Additions for Chain Elongation

Carbon-carbon bond-forming reactions using organometallic reagents can be employed to construct the butan-1-ol chain. uoanbar.edu.iqpressbooks.pub A Grignard reaction is a classic example. mnstate.edu

A plausible route would involve the reaction of a three-carbon electrophile containing the 4-methoxyphenoxy group with a one-carbon Grignard reagent, or vice versa. For instance, reacting 3-(4-methoxyphenoxy)propanal with methylmagnesium bromide (CH₃MgBr) would lead to 4-(4-methoxyphenoxy)butan-2-ol, a secondary alcohol, not the target primary alcohol. libretexts.org

To obtain the primary alcohol, a Grignard reagent could be reacted with formaldehyde (B43269). uoanbar.edu.iq For example, a Grignard reagent such as (3-(4-methoxyphenoxy)propyl)magnesium bromide could be synthesized and then reacted with formaldehyde to yield this compound after an acidic workup. Alternatively, reacting a Grignard reagent with ethylene (B1197577) oxide extends the carbon chain by two carbons and yields a primary alcohol. libretexts.org Therefore, reacting (2-(4-methoxyphenoxy)ethyl)magnesium bromide with ethylene oxide would also produce the desired product.

Stereoselective Synthetic Approaches for Chiral Analogues

The generation of chiral analogs of this compound, where the butanol chain contains one or more stereocenters, requires stereoselective synthetic methods. These approaches are critical for investigating the biological activity of individual enantiomers, which can often exhibit significantly different pharmacological profiles. researchgate.net

One powerful strategy for accessing enantiomerically pure alcohols is through the asymmetric reduction of a corresponding prochiral ketone. ru.nl For instance, a ketone precursor to a chiral butanol derivative can be reduced using a chiral catalyst, leading to the preferential formation of one enantiomer. Homogeneous asymmetric hydrogenation using chiral metal complexes, such as those based on ruthenium or rhodium with chiral ligands, is a well-established method for this purpose. chinesechemsoc.org The choice of catalyst and reaction conditions is crucial for achieving high enantioselectivity (ee). chinesechemsoc.orgacs.org

Another widely used technique is the kinetic resolution of a racemic alcohol. jocpr.com This method employs a chiral catalyst or an enzyme to selectively react with one enantiomer of the racemate, leaving the other enantiomer unreacted. jocpr.com The reacted and unreacted enantiomers can then be separated. Enzymatic kinetic resolution, often utilizing lipases like Candida antarctica lipase (B570770) B (CALB), is particularly effective for the enantioselective acylation of secondary alcohols. acs.orgnih.govthieme-connect.com This approach can provide access to both enantiomers of the alcohol with high optical purity. jocpr.com For example, the racemic alcohol can be treated with an acyl donor in the presence of the lipase, which will selectively acylate one enantiomer, allowing for the subsequent separation of the acylated and unreacted alcohols. thieme-connect.com

Furthermore, the synthesis of chiral building blocks that can be elaborated into the final target molecule is a common strategy. For example, the stereoselective synthesis of chiral epoxides, which can then be opened by a nucleophile to generate a chiral alcohol, is a versatile approach. acs.org The Sharpless asymmetric epoxidation of allylic alcohols is a classic example of a reliable method for generating chiral epoxides. nih.gov

The following table summarizes key aspects of stereoselective approaches:

MethodDescriptionKey Reagents/CatalystsAdvantages
Asymmetric Reduction Reduction of a prochiral ketone to a chiral alcohol.Chiral metal complexes (e.g., Ru, Rh with chiral ligands).Direct, often high enantioselectivity. chinesechemsoc.org
Enzymatic Kinetic Resolution Selective reaction of one enantiomer in a racemic mixture.Lipases (e.g., Candida antarctica lipase B). acs.orgnih.govHigh enantioselectivity, mild conditions. jocpr.com
Chiral Pool Synthesis Use of readily available enantiopure starting materials.Natural products, commercially available chiral building blocks.Access to specific enantiomers.
Asymmetric Epoxidation Creation of a chiral epoxide from a prochiral alkene.Sharpless epoxidation reagents (e.g., titanium tetraisopropoxide, diethyl tartrate). nih.govVersatile intermediate for further transformations.

Advanced Synthetic Techniques and Catalyst Development

Recent advancements in synthetic chemistry have provided more efficient and environmentally friendly methods for the synthesis of alcohols and ethers, which are key functional groups in this compound.

Electrochemical synthesis has emerged as a powerful and sustainable alternative to traditional chemical methods. nih.gov For the synthesis of ether linkages, electrochemical methods can facilitate the formation of C–O bonds under mild conditions, often avoiding the need for harsh reagents. acs.orgnih.gov For example, the anodic oxidation of a suitable precursor can generate a reactive intermediate that is then trapped by an alcohol to form the ether. nih.govresearchgate.netresearchgate.net This approach can be particularly useful for constructing sterically hindered ethers that are challenging to synthesize using conventional methods like the Williamson ether synthesis. nih.govacs.orgnih.gov

Homogeneous asymmetric catalysis is a cornerstone of modern organic synthesis, enabling the production of chiral molecules with high enantiopurity. acs.org In the context of synthesizing chiral alcohols, catalysts based on transition metals like ruthenium, rhodium, and iridium, combined with chiral ligands, are widely used for the asymmetric hydrogenation or transfer hydrogenation of ketones. chinesechemsoc.orgunl.pt These catalytic systems can achieve excellent enantioselectivity, providing access to specific stereoisomers of chiral alcohols. chinesechemsoc.org The development of new and more efficient chiral ligands and catalysts is an ongoing area of research, aiming to broaden the substrate scope and improve the catalytic activity and selectivity. nih.govacs.org

Enzymatic methods, particularly kinetic resolution, offer a highly selective and environmentally benign approach to obtaining enantiomerically pure alcohols. jocpr.com Lipases are the most commonly used enzymes for this purpose, catalyzing the enantioselective acylation or hydrolysis of esters. jocpr.comacs.orgnih.gov In a typical kinetic resolution of a racemic alcohol, the enzyme selectively acylates one enantiomer, leaving the other enantiomer in its original form. thieme-connect.com The resulting mixture of the acylated and unreacted alcohols can then be separated. This method is highly valued for its high enantioselectivity (often E > 100), mild reaction conditions, and the ability to reuse the biocatalyst. nih.gov Dynamic kinetic resolution (DKR) is an advancement of this technique where the unreacted enantiomer is racemized in situ, theoretically allowing for a 100% yield of the desired enantiomerically pure product. acs.org

The table below provides a comparison of these advanced synthetic techniques:

TechniquePrincipleKey Features
Electrochemical Synthesis Use of electrical current to drive chemical reactions.Mild conditions, avoids stoichiometric reagents, can access reactive intermediates. nih.govacs.orgnih.gov
Homogeneous Asymmetric Catalysis Use of soluble chiral catalysts to induce enantioselectivity.High enantioselectivity, broad substrate scope, tunable catalysts. chinesechemsoc.orgacs.org
Enzymatic Kinetic Resolution Use of enzymes to selectively react with one enantiomer.High enantioselectivity, mild and green conditions, catalyst recyclability. jocpr.comacs.orgnih.gov

Protective Group Strategies in Multi-Step Synthesis

In the synthesis of more complex molecules containing the this compound scaffold, protecting groups are often essential to mask reactive functional groups and prevent unwanted side reactions. numberanalytics.comslideshare.net

The primary alcohol in this compound is a reactive functional group that may need to be protected during subsequent synthetic steps. The choice of protecting group is crucial and depends on the specific reaction conditions that will be employed in the synthetic sequence. numberanalytics.com

Common protecting groups for alcohols include silyl (B83357) ethers, such as trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS), and benzyl (B1604629) ethers. studyraid.comchemistry.coach Silyl ethers are typically introduced by reacting the alcohol with a silyl chloride in the presence of a base like imidazole. chemistry.coach They are generally stable to a wide range of reaction conditions but can be readily removed using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF). chemistry.coachharvard.edu

Benzyl ethers, introduced using benzyl bromide or chloride with a base, are robust protecting groups that are stable to both acidic and basic conditions. studyraid.comhighfine.com They are commonly removed by catalytic hydrogenolysis. highfine.comacs.org

The following table outlines common protecting groups for hydroxyl functions:

Protecting GroupProtection ReagentDeprotection ConditionStability
Trimethylsilyl (TMS) Trimethylsilyl chloride (TMSCl)Mild acid or fluoride ions. fiveable.meSensitive to acid and nucleophiles.
tert-Butyldimethylsilyl (TBDMS) tert-Butyldimethylsilyl chloride (TBDMSCl)Fluoride ions (e.g., TBAF), strong acid. chemistry.coachharvard.eduMore stable than TMS to hydrolysis.
Benzyl (Bn) Benzyl bromide (BnBr) or Benzyl chloride (BnCl)Catalytic hydrogenolysis (e.g., H₂, Pd/C). highfine.comacs.orgStable to acid, base, and many redox reagents. studyraid.com
p-Methoxybenzyl (PMB) p-Methoxybenzyl chloride (PMBCl)Oxidative cleavage (e.g., DDQ) or strong acid. highfine.comCan be removed under conditions that do not affect benzyl ethers.
Tetrahydropyranyl (THP) Dihydropyran (DHP), acid catalystAqueous acid. slideshare.netStable to base, nucleophiles, and reducing agents.

Selective Functional Group Transformations

The synthesis of this compound and its structural analogs often involves strategic functional group transformations to achieve the desired molecular architecture. These transformations can be applied to various precursors and intermediates, allowing for the introduction or modification of key functional groups on either the aromatic ring or the aliphatic side chain. Such selective manipulations are crucial for building molecular diversity and for the targeted synthesis of specific derivatives.

Key transformations include the reduction of carbonyl and carboxyl groups, oxidation of aldehydes and aminomethyl groups, and substitution reactions. These methods provide versatile pathways to the target compound and related scaffolds. For instance, the terminal alcohol of this compound can be derived from the reduction of a corresponding carboxylic acid or aldehyde. Similarly, functional groups on the phenoxy moiety can be interconverted to create a variety of analogs.

Reduction of Carbonyl and Carboxylic Acid Derivatives

A common strategy for synthesizing substituted butanol derivatives involves the reduction of a corresponding butanoic acid or butanal. This approach is particularly useful when the carboxylic acid or aldehyde precursor is more readily accessible. For example, compounds structurally related to this compound, such as 4-(4-formyl-2-methoxyphenoxy)butanoic acid, can undergo selective reduction of the formyl group to a hydroxymethyl group using standard reducing agents like sodium borohydride or lithium aluminum hydride. Similarly, the carboxylic acid function on related scaffolds can be reduced to a primary alcohol.

A specific example in a related system is the catalytic hydrogenation of 4-(4-methoxyphenyl)-4-oxobutyric acid to 4-(4-methoxyphenyl)butyric acid, which demonstrates the reduction of a ketone without affecting the aromatic ether. google.com The subsequent reduction of the carboxylic acid would yield the corresponding butanol.

PrecursorReagent(s)ProductResearch Focus
4-(4-Formyl-2-methoxyphenoxy)butanoic acidSodium Borohydride (NaBH₄) or Lithium Aluminum Hydride (LiAlH₄)4-(4-Hydroxymethyl-2-methoxyphenoxy)butanoic acidReduction of formyl group to alcohol
4-(4-(Aminomethyl)-3-methoxyphenoxy)butanoic acidLithium Aluminum Hydride (LiAlH₄) or Sodium Borohydride (NaBH₄)4-(4-(Aminomethyl)-3-methoxyphenoxy)butan-1-olReduction of carboxylic acid to alcohol
ButanalCatalytic Hydrogenation (e.g., Pt, Pd, Ni)Butan-1-olGeneral reduction of aldehydes to primary alcohols prutor.ai
KetonesGrignard Reagents followed by hydrolysisTertiary AlcoholsGeneral synthesis of tertiary alcohols from ketones prutor.ai

Oxidation of Functional Groups

Conversely, oxidation reactions can be employed to synthesize precursors to the target molecule or to create analogs with different functionalities. For instance, a primary alcohol can be oxidized to an aldehyde or a carboxylic acid. In related scaffolds, other functional groups are also amenable to oxidation. The formyl group of 4-(4-formyl-2-methoxyphenoxy)butanoic acid can be oxidized to a carboxylic acid using reagents like potassium permanganate (B83412). Furthermore, the aminomethyl group in a compound like 4-(4-(aminomethyl)-3-methoxyphenoxy)butanoic acid can be oxidized to form imines or amides.

PrecursorReagent(s)ProductResearch Focus
4-(4-Formyl-2-methoxyphenoxy)butanoic acidPotassium Permanganate (KMnO₄) or Chromium Trioxide (CrO₃)4-(4-Carboxy-2-methoxyphenoxy)butanoic acidOxidation of formyl group to carboxylic acid
4-(4-(Aminomethyl)-3-methoxyphenoxy)butanoic acidOxidizing agents (e.g., KMnO₄, CrO₃)Corresponding imines or amidesOxidation of aminomethyl group
p-AnisaldehydeHydrogen Peroxide (H₂O₂), (o-NO₂PhSe)₂4-MethoxyphenolBaeyer-Villiger type oxidation to a phenol (B47542) chemicalbook.com

Side-Chain and Aromatic Ring Modifications

The synthesis of related scaffolds often relies on the modification of both the aliphatic chain and the aromatic ring. The hydroxyl group of 4-(4-methoxyphenyl)methoxy]butan-1-ol allows for further derivatization or replacement with other reactive functional groups. broadpharm.com For example, alcohols can be converted to chlorides using thionyl chloride, which can then undergo further substitution reactions. nih.gov

The ether linkage itself is commonly formed via Williamson ether synthesis or Mitsunobu reactions. In a related synthesis, 3-hydroxy-4-methoxybenzaldehyde was reacted with various alcohols using the Mitsunobu reaction to yield a series of ether derivatives. nih.gov Another relevant example is the reaction of 4-methoxyphenol with 1,4-dichloro-2-butanol, which produces the related scaffold 4-chloro-1-(4-methoxyphenoxy)-2-butanol (B8424404) in 42% yield. prepchem.com

Reaction TypeSubstrate 1Substrate 2Reagents/ConditionsProductResearch Focus
Williamson Ether Synthesis4-Methoxyphenol1,4-Dichloro-2-butanolNot specified4-Chloro-1-(4-methoxyphenoxy)-2-butanolSynthesis of a related chlorohydrin scaffold prepchem.com
Mitsunobu Reaction3-Hydroxy-4-methoxybenzaldehydeVarious Alcohols (R-OH)PPh₃, t-BuO₂CN=NCO₂-t-Bu, THF3-(R-oxy)-4-methoxybenzaldehydeO-alkylation to form diverse ethers nih.gov
Nucleophilic Aromatic Substitution4-Methoxyphenol4-FluorobenzaldehydeK₂CO₃, DMSO4-(4-Methoxyphenoxy)benzaldehydeSynthesis of diaryl ethers researchgate.net
C-O Coupling1-Bromo-4-methoxybenzeneButane-1,4-diolCu(II) catalyst, Cs₂CO₃, 130 °C, 20 hThis compoundDirect synthesis via copper-catalyzed etherification rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy serves as a cornerstone for the definitive structural determination of this compound. By analyzing the magnetic properties of its atomic nuclei, detailed information about the chemical environment of each proton and carbon atom can be obtained.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

In the ¹H NMR spectrum of this compound, recorded in deuterochloroform (CDCl₃), distinct signals corresponding to the different types of protons within the molecule are observed. The aromatic protons on the methoxy-substituted benzene (B151609) ring typically appear as a multiplet in the range of δ 6.81-6.86 ppm. rsc.org The singlet at approximately δ 3.77 ppm is characteristic of the methoxy (B1213986) group's (OCH₃) protons. rsc.org The protons of the butanol chain exhibit the following shifts: the two protons of the CH₂ group adjacent to the phenoxy oxygen (Ar-O-CH₂) resonate at around δ 3.94-3.96 ppm, while the two protons of the CH₂ group bearing the hydroxyl group (HO-CH₂) are found at approximately δ 3.70-3.73 ppm. rsc.org The remaining two sets of methylene protons in the middle of the butane (B89635) chain appear as multiplets between δ 1.75 and 1.89 ppm. rsc.org A broad singlet, often around δ 1.85-1.89 ppm, can be attributed to the hydroxyl (-OH) proton. rsc.org

Table 1: ¹H NMR Chemical Shift Data for this compound

Proton Type Chemical Shift (δ) in ppm Multiplicity
Aromatic (Ar-H)6.81 - 6.86Multiplet
Methoxy (OCH₃)3.77Singlet
Ar-O-CH₂3.94 - 3.96Multiplet
HO-CH₂3.70 - 3.73Multiplet
-CH₂-CH₂-1.75 - 1.89Multiplet
-OH1.85 - 1.89Broad Singlet

Note: Chemical shifts are reported relative to a TMS standard and can vary slightly based on solvent and concentration.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis

The ¹³C NMR spectrum provides a count of the unique carbon environments in this compound. The carbon atoms of the aromatic ring appear at distinct chemical shifts, with the carbon attached to the methoxy group (C-O-CH₃) resonating at approximately δ 153.6 ppm and the carbon attached to the butoxy chain (C-O-CH₂-) at around δ 153.1 ppm. rsc.org The aromatic C-H carbons show signals at approximately δ 115.7 and 115.0 ppm. rsc.org The methoxy carbon (O-CH₃) itself is observed at about δ 55.8 ppm. rsc.org For the butanol side chain, the carbon attached to the phenoxy oxygen (Ar-O-CH₂) has a chemical shift of around δ 68.2 ppm, while the carbon bearing the hydroxyl group (HO-CH₂) appears at approximately δ 60.9 ppm. rsc.org The two central methylene carbons (-CH₂-CH₂-) resonate at δ 29.5 and 26.0 ppm. rsc.org

Table 2: ¹³C NMR Chemical Shift Data for this compound

Carbon Type Chemical Shift (δ) in ppm
Ar-C-OCH₃153.6
Ar-C-O(CH₂)153.1
Ar-CH115.7, 115.0
O-CH₃55.8
Ar-O-CH₂68.2
HO-CH₂60.9
-CH₂-29.5
-CH₂-26.0

Note: Chemical shifts are reported relative to a TMS standard and can vary slightly based on solvent and concentration.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignments

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecular structure.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings. For this compound, COSY spectra would show correlations between the adjacent methylene protons of the butanol chain, confirming their sequence. emerypharma.comyoutube.com

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly attached proton-carbon pairs. emerypharma.comscience.gov This technique allows for the definitive assignment of each carbon signal based on the previously assigned proton signals. For example, the proton signal at δ 3.94-3.96 ppm would correlate with the carbon signal at δ 68.2 ppm.

Mass Spectrometry (MS) Applications in Molecular Identification

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern.

Electron Ionization Mass Spectrometry (EI-MS) Fragmentation Pattern Analysis

In Electron Ionization Mass Spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, causing it to ionize and fragment in a reproducible manner. The resulting mass spectrum displays the molecular ion peak ([M]⁺) and various fragment ions. The molecular ion peak for this compound would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (196.11 g/mol ). rsc.org The fragmentation pattern provides valuable structural information. Common fragmentation pathways for this molecule would likely involve cleavage of the ether bond and the butanol side chain. For example, loss of a butanol radical could lead to a fragment corresponding to the methoxyphenoxy cation. Analysis of the fragmentation of butan-1-ol itself often shows a prominent peak from the loss of water (H₂O). docbrown.infolibretexts.org Similar fragmentation behavior could be expected for the butanol portion of the target molecule.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. bioanalysis-zone.comlabmanager.com This precision allows for the determination of the elemental formula of the compound. For this compound, with a molecular formula of C₁₁H₁₆O₃, the calculated exact mass is 196.1099 g/mol . rsc.org An HRMS measurement confirming this exact mass would provide strong evidence for the assigned molecular formula, distinguishing it from other compounds with the same nominal mass but different elemental compositions. rsc.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for separating components of a mixture and identifying them based on their mass-to-charge ratio (m/z) and fragmentation patterns. When a sample of this compound is analyzed, the gas chromatogram would ideally show a single sharp peak, indicating a high degree of purity. The retention time of this peak is characteristic of the compound under the specific GC conditions (e.g., column type, temperature program).

Upon entering the mass spectrometer, molecules are typically ionized by electron impact (EI), causing the formation of a molecular ion ([M]⁺•) and various fragment ions. researchgate.net The molecular ion peak for this compound is expected at an m/z of 196, corresponding to its molecular weight.

The fragmentation pattern provides a structural fingerprint. For this compound, cleavage can occur at several points, leading to characteristic fragments. The ether linkage and the alkyl chain are common sites of fragmentation. Alpha-cleavage next to the alcohol oxygen is less likely to be the primary fragmentation pathway compared to the cleavage of the more labile ether bonds or benzylic-type cleavages.

Key expected fragmentation pathways include:

Cleavage of the C-O ether bond: This is a major fragmentation pathway for ethers. Scission of the bond between the butoxy chain and the phenoxy oxygen can lead to the formation of a highly stable 4-methoxyphenoxy radical and a C₄H₈OH⁺ fragment (m/z 72), or conversely, a 4-methoxyphenoxy cation at m/z 123 .

Formation of a 4-methoxyphenol ion: Rearrangement followed by cleavage can lead to the formation of the 4-methoxyphenol radical cation at m/z 124 , which is often a very stable and prominent fragment for such structures. nih.gov

Loss of the butyl side chain: Fragmentation can occur along the butanol chain, leading to a series of smaller ions.

The predicted major fragments in the electron ionization mass spectrum are summarized in the table below.

Table 1: Predicted GC-MS Fragmentation Data for this compound

m/z (Mass/Charge)Proposed Fragment IonStructural Formula
196Molecular Ion[C₁₁H₁₆O₃]⁺•
1244-Methoxyphenol radical cation[CH₃O-C₆H₄-OH]⁺•
1234-Methoxyphenoxy cation[CH₃O-C₆H₄-O]⁺
109Loss of methyl from m/z 124[HO-C₆H₄-O]⁺
72Butanol cation[C₄H₈OH]⁺

Vibrational Spectroscopy for Functional Group and Conformational Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching and bending). Specific functional groups absorb at characteristic frequencies. The IR spectrum of this compound is dominated by absorptions from its hydroxyl, ether, and aromatic components.

O-H Stretch: A prominent, broad absorption band is expected in the region of 3600-3200 cm⁻¹ due to the stretching vibration of the hydroxyl group of the primary alcohol. The broadening is a result of intermolecular hydrogen bonding.

C-H Stretches: Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹, while aliphatic C-H stretches from the butyl and methoxy groups are observed as stronger bands in the 2960-2850 cm⁻¹ region.

Aromatic C=C Stretches: Medium to weak absorptions from the carbon-carbon stretching within the benzene ring are expected in the 1600-1450 cm⁻¹ region.

C-O Stretches: The spectrum will feature very strong C-O stretching bands. Aryl alkyl ethers characteristically show two strong bands: an asymmetric C-O-C stretch near 1250 cm⁻¹ and a symmetric stretch around 1040 cm⁻¹. uobabylon.edu.iqbiomaterial.com.br The C-O stretch of the primary alcohol will also contribute a strong band in the 1075-1000 cm⁻¹ range, likely overlapping with the symmetric ether stretch. udel.edu

Table 2: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3600–3200 (broad)O-H StretchAlcohol
3100–3000C-H StretchAromatic
2960–2850C-H StretchAlkyl (CH₃, CH₂)
~1600, ~1500C=C StretchAromatic Ring
~1465CH₂ BendAlkyl
~1250 (strong)Asymmetric C-O-C StretchAryl Alkyl Ether
~1040 (strong)Symmetric C-O-C / C-O StretchAryl Alkyl Ether / Primary Alcohol
835-810C-H Out-of-Plane Bend1,4-Disubstituted Aromatic

Raman spectroscopy involves the inelastic scattering of monochromatic light. While IR activity requires a change in dipole moment, Raman activity requires a change in polarizability. acs.org This makes Raman particularly sensitive to symmetric vibrations and bonds involving non-polar character, such as the carbon framework of the aromatic ring.

The Raman spectrum of this compound provides a unique molecular fingerprint that complements its IR spectrum.

Aromatic Ring Vibrations: The most intense signals in the Raman spectrum are often from the aromatic ring. A strong band around 1600 cm⁻¹ corresponds to the C=C stretching modes. A sharp, symmetric "ring breathing" vibration, which is often weak in the IR spectrum, is expected to be prominent near 1000 cm⁻¹.

Substituent-Ring Vibrations: Vibrations associated with the C-O ether linkage to the ring will also be present.

Aliphatic C-H Vibrations: The C-H stretching and bending modes of the butyl and methoxy groups are also observable, typically in the 2800-3000 cm⁻¹ and 1300-1450 cm⁻¹ regions, respectively.

Studies on related molecules like anisole (B1667542) and its derivatives show that sigma-pi electronic interactions between the substituent and the ring can enhance low-frequency Raman modes, providing conformational information. nih.govresearchgate.net

Table 3: Predicted Raman Shifts for this compound

Raman Shift (cm⁻¹)Vibration TypeFunctional Group
3100–3000C-H StretchAromatic
2960–2850C-H StretchAlkyl (CH₃, CH₂)
~1600 (strong)C=C StretchAromatic Ring
~1250C-O-C StretchAryl Alkyl Ether
~1180C-H BendAromatic
~1000 (strong)Ring Breathing (Symmetric)Aromatic Ring
~830Ring Breathing1,4-Disubstituted Aromatic

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The primary chromophore in this compound is the 4-methoxyphenol moiety. The benzene ring itself has characteristic π → π* transitions. nist.gov The presence of the oxygen atom of the ether and the methoxy group (auxochromes) modifies these transitions.

These substituents, with their non-bonding electrons (n), cause a bathochromic (red) shift of the primary absorption bands compared to unsubstituted benzene. consensus.app The spectrum is expected to show two main absorption bands characteristic of substituted benzenes.

Primary Band (E₂-band): A strong absorption band around 220-230 nm, corresponding to a π → π* electronic transition within the highly conjugated aromatic system.

Secondary Band (B-band): A weaker, fine-structured band around 270-290 nm, which is also a π → π* transition but is symmetry-forbidden in unsubstituted benzene. The substituents lower the symmetry, making this transition more allowed and thus more intense.

n → π Transitions:* Transitions involving the non-bonding electrons on the two ether oxygens are also possible but are typically much weaker and may be obscured by the stronger π → π* bands.

The exact position and intensity of these bands can be influenced by the solvent used for the analysis. Data for the closely related compound 4-methoxyphenol (MeHQ) shows a distinct UV absorbance curve that is used for its quantitative monitoring. aai.solutionsresearchgate.net

Table 4: Expected UV-Vis Absorption Data for this compound

Approx. λₘₐₓ (nm)Type of TransitionChromophore
~225π → π* (E₂-band)Substituted Benzene Ring
~285π → π* (B-band)Substituted Benzene Ring

Chemical Reactivity and Mechanistic Investigations of 4 4 Methoxyphenoxy Butan 1 Ol

Reactions at the Terminal Hydroxyl Functionality

The primary alcohol moiety in 4-(4-methoxyphenoxy)butan-1-ol is a key site for synthetic modification, enabling its conversion into a variety of other functional groups.

Oxidation Reactions to Aldehydes and Carboxylic Acids

As a primary alcohol, this compound can be oxidized to either the corresponding aldehyde, 4-(4-methoxyphenoxy)butanal, or further to the carboxylic acid, 4-(4-methoxyphenoxy)butanoic acid. The outcome of the reaction is highly dependent on the choice of oxidizing agent and the reaction conditions employed.

To achieve partial oxidation to the aldehyde, milder and more controlled conditions are necessary to prevent over-oxidation. Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) in an anhydrous solvent like dichloromethane (B109758) (DCM) are commonly used for this transformation. Another method involves Swern oxidation, which utilizes oxalyl chloride or trifluoroacetic anhydride (B1165640) with dimethyl sulfoxide (B87167) (DMSO) at low temperatures. The synthesis of related compounds, such as 1-[4-(4-methoxyphenoxy)butyl]piperidine, often starts from the corresponding aldehyde, implying the feasibility of this oxidation.

For the complete oxidation to the carboxylic acid, stronger oxidizing agents are required. Common reagents include potassium permanganate (B83412) (KMnO₄), Jones reagent (chromium trioxide in sulfuric acid), or sodium periodate (B1199274) (NaIO₄) catalyzed by ruthenium(III) chloride (RuCl₃). The reaction is typically performed under more vigorous conditions, such as heating, to ensure the full conversion of the alcohol and any intermediate aldehyde to the final carboxylic acid product. The synthesis of the isomeric 4-(3-methoxyphenoxy)butyric acid has been documented, involving the hydrolysis of its ethyl ester, a common route that often begins with the oxidation of the corresponding alcohol. nih.gov

Table 1: Oxidation Reactions of this compound

Target Product Reagent(s) Solvent Typical Conditions
4-(4-Methoxyphenoxy)butanal Pyridinium Chlorochromate (PCC) Dichloromethane (CH₂Cl₂) Room Temperature
4-(4-Methoxyphenoxy)butanal Dess-Martin Periodinane (DMP) Dichloromethane (CH₂Cl₂) Room Temperature
4-(4-Methoxyphenoxy)butanoic acid Potassium Permanganate (KMnO₄) Water/t-Butanol Heating
4-(4-Methoxyphenoxy)butanoic acid Jones Reagent (CrO₃/H₂SO₄) Acetone 0°C to Room Temperature

Esterification and Etherification of the Hydroxyl Group

The hydroxyl group of this compound readily undergoes esterification with carboxylic acids or their derivatives (e.g., acyl chlorides, acid anhydrides). The classic Fischer esterification involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). ausetute.com.aulibretexts.org Alternatively, for a faster and often higher-yielding reaction, an acyl chloride or anhydride can be reacted with the alcohol, typically in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) (Et₃N) to scavenge the HCl or carboxylic acid byproduct.

Etherification can be achieved via the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This nucleophilic alkoxide is then reacted with an alkyl halide (e.g., methyl iodide, ethyl bromide) to form the desired ether.

Table 2: Esterification and Etherification Reactions

Reaction Type Reagent(s) Catalyst/Base Product Class
Fischer Esterification Carboxylic Acid (R-COOH) H₂SO₄ (catalytic) Ester (R-COO-R')
Acylation Acyl Chloride (R-COCl) Pyridine or Et₃N Ester (R-COO-R')
Williamson Ether Synthesis Alkyl Halide (R''-X) NaH Ether (R''-O-R')

Where R' represents the 4-(4-methoxyphenoxy)butyl moiety.

Formation of Activated Derivatives (e.g., Sulfonates) for Further Transformations

To enhance the leaving group ability of the hydroxyl group for nucleophilic substitution reactions, it can be converted into a sulfonate ester, such as a tosylate, mesylate, or triflate. This is typically achieved by reacting this compound with the corresponding sulfonyl chloride (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride) in the presence of a base like pyridine.

A patent for prostaglandin (B15479496) analogs describes a similar transformation where the closely related (2S)-4-(4-methoxyphenoxy)butane-1,2-diol is converted into its methanesulfonate (B1217627) (mesylate) derivative. googleapis.comepo.org In this procedure, the diol is reacted with methanesulfonyl chloride in the presence of a base to form the sulfonate ester, activating the hydroxyl position for subsequent nucleophilic attack. googleapis.com This demonstrates a well-established method for activating such hydroxyl groups for further synthetic utility. These sulfonate derivatives are excellent substrates for Sₙ2 reactions with a wide range of nucleophiles, including azides, cyanides, and amines, allowing for the introduction of diverse functionalities.

Reactivity of the Aromatic Ether Linkage

The aryl ether bond and the associated aromatic ring also present opportunities for chemical modification, although they generally require more specific and often harsher conditions than reactions at the hydroxyl group.

Cleavage Reactions of Aryl Ethers

The ether linkage in this compound, specifically the bond between the phenoxy oxygen and the aromatic ring (aryl-O), is generally stable. However, it can be cleaved under specific conditions. Strong protic acids like hydrogen bromide (HBr) or hydrogen iodide (HI) can cleave aryl ethers, though this can be an aggressive method.

More commonly, Lewis acids are employed. Boron tribromide (BBr₃) is a classic reagent for the demethylation of aryl methyl ethers and can also cleave the main aryl ether bond. In the context of lignin (B12514952) model compounds, which share the β-O-4 aryl ether linkage structurally similar to the one in the title compound, various cleavage methods have been explored. nih.gov For instance, the combination of aluminum chloride (AlCl₃) and a base like pyridine has been used for demethylation. sciencemadness.org Another reported method uses aluminum iodide (AlI₃), generated in situ from aluminum powder and iodine, for the effective cleavage of aryl methyl ethers. sciencemadness.org Catalytic methods involving metal catalysts, such as Co-Zn systems, have also been developed for the hydrogenolysis of aryl ether bonds in lignin models. rsc.org These studies suggest that the ether linkage in this compound could be cleaved to yield 1,4-butanediol (B3395766) and 4-methoxyphenol (B1676288), or potentially hydroquinone (B1673460) if the methoxy (B1213986) group is also cleaved.

Electrophilic Aromatic Substitution on the Methoxyphenyl Moiety

The methoxyphenyl group is activated towards electrophilic aromatic substitution (SₑAr) due to the electron-donating nature of both the methoxy (-OCH₃) group and the butoxyphenoxy side chain. The methoxy group is a strong activating group and is ortho, para-directing. libretexts.org The large butoxy side chain, also an activating group, would similarly direct incoming electrophiles to its ortho position (the same positions that are meta to the methoxy group).

The powerful directing effect of the methoxy group generally dominates, meaning that electrophiles will preferentially add to the positions ortho to the methoxy group (C2 and C6) and para to it. Since the para position (C4) is already substituted by the butoxy chain, substitution will occur primarily at the C2 position, which is ortho to the methoxy group and meta to the ether linkage. Common SₑAr reactions include nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), sulfonation (SO₃/H₂SO₄), and Friedel-Crafts acylation or alkylation (e.g., RCOCl/AlCl₃). The specific conditions would need to be carefully controlled to avoid reactions at other sites of the molecule.

Table 3: Regioselectivity in Electrophilic Aromatic Substitution

Reaction Electrophile (E⁺) Primary Position of Substitution
Nitration NO₂⁺ C2 (ortho to -OCH₃)
Bromination Br⁺ C2 (ortho to -OCH₃)
Friedel-Crafts Acylation R-C=O⁺ C2 (ortho to -OCH₃)

Table of Mentioned Compounds

Compound Name
This compound
4-(4-Methoxyphenoxy)butanal
4-(4-Methoxyphenoxy)butanoic acid
Pyridinium chlorochromate (PCC)
Dess-Martin periodinane (DMP)
Dichloromethane (CH₂Cl₂)
Dimethyl sulfoxide (DMSO)
Potassium permanganate (KMnO₄)
Chromium trioxide
Sulfuric acid
Sodium periodate (NaIO₄)
Ruthenium(III) chloride (RuCl₃)
4-(3-methoxyphenoxy)butyric acid
1-[4-(4-Methoxyphenoxy)butyl]piperidine
p-Toluenesulfonic acid (TsOH)
Pyridine
Triethylamine (Et₃N)
Sodium hydride (NaH)
p-Toluenesulfonyl chloride
Methanesulfonyl chloride
(2S)-4-(4-Methoxyphenoxy)butane-1,2-diol
Hydrogen bromide (HBr)
Hydrogen iodide (HI)
Boron tribromide (BBr₃)
Aluminum chloride (AlCl₃)
Aluminum iodide (AlI₃)
1,4-Butanediol
4-Methoxyphenol
Hydroquinone
Bromine (Br₂)

Transformations Involving the Butane (B89635) Chain

The aliphatic butane chain in this compound offers several avenues for chemical modification, including functionalization of its carbon atoms and participation in ring-forming reactions.

While the primary alcohol is the most reactive site for many transformations, the aliphatic C-H bonds of the butane chain can also be targeted for functionalization, typically through radical-based or transition-metal-catalyzed C-H activation strategies. These approaches allow for the introduction of new functional groups at positions that are otherwise unreactive.

Research into the functionalization of simple alkanes and ethers has established general principles that can be applied to this compound. For instance, radical halogenation could selectively introduce a halogen atom onto the butane chain, with a preference for the secondary carbons (C-2 and C-3) due to the greater stability of secondary radicals compared to primary ones.

More advanced methods involving transition metal catalysis offer greater control and selectivity. For example, palladium-catalyzed C(sp³)–H arylation could potentially be employed to introduce an additional aryl group onto the butane chain, although this would likely require prior conversion of the alcohol to a less reactive functional group to prevent competitive reactions.

Below is a table of proposed derivatization reactions targeting the aliphatic carbons of the butane chain, based on established chemical transformations of similar molecules.

Reaction TypeReagents and ConditionsProposed Product(s)
Radical BrominationN-Bromosuccinimide (NBS), Benzoyl peroxide, CCl₄, reflux4-(4-Methoxyphenoxy)-2-bromobutan-1-ol and 4-(4-Methoxyphenoxy)-3-bromobutan-1-ol
Photochemical ChlorinationCl₂, UV lightMixture of chlorinated butanol derivatives
C-H Arylation (Hypothetical)Aryl halide, Pd catalyst, Ligand, Base, High temperature4-(4-Methoxyphenoxy)-x-arylbutan-1-ol (where x = 2 or 3)

The butane chain of this compound and its derivatives can serve as a flexible tether in intramolecular reactions to form various heterocyclic structures. The formation of five- and six-membered rings is generally favored due to their thermodynamic stability.

One of the most common ring-closing reactions involving a butanol-derived chain is the formation of a tetrahydrofuran (B95107) ring. For instance, if the terminal hydroxyl group of this compound were to be converted into a good leaving group (e.g., a tosylate), and a nucleophile were introduced at the C-4 position of the phenoxy ring (via demethylation to a phenol (B47542) followed by ortho-lithiation, for example), an intramolecular Williamson ether synthesis could yield a substituted tetrahydrofuran derivative.

Furthermore, derivatives of this compound could be precursors to chromane (B1220400) systems. If the butane chain were modified to contain an appropriate functional group, an intramolecular Friedel-Crafts type reaction or a Prins cyclization could lead to the formation of a chromane ring fused to the existing aromatic ring. For example, oxidation of the terminal alcohol to an aldehyde, followed by an intramolecular reaction, could initiate such a cyclization.

The following table outlines plausible ring-closing reactions for derivatives of this compound.

Starting Material DerivativeReaction TypeReagents and ConditionsHeterocyclic Product
4-(4-Methoxyphenoxy)but-3-en-1-olIntramolecular HydroalkoxylationAcid catalyst (e.g., H₂SO₄)2-(4-Methoxyphenoxymethyl)tetrahydrofuran
1-(4-Hydroxybutoxy)-4-methoxybenzeneIntramolecular DehydrationStrong acid, heat6-Methoxychromane
4-(4-Methoxyphenoxy)butanalIntramolecular Friedel-Crafts AcylationLewis acid (e.g., AlCl₃)6-Methoxychroman-4-one

Mechanistic Principles of Key Chemical Transformations

Understanding the mechanisms of the chemical transformations of this compound is crucial for predicting reactivity, controlling selectivity, and designing new synthetic routes. While specific mechanistic studies on this exact molecule are not widely available, the principles can be inferred from studies on analogous butanols and ethers.

The reactions involving the butane chain of this compound likely proceed through various reactive intermediates and transition states, depending on the reaction conditions.

In radical-initiated functionalization reactions, the key intermediates would be carbon-centered radicals along the butane chain. Computational studies on the hydrogen abstraction from 1-butanol (B46404) have shown that the stability of the resulting radical dictates the site of functionalization. A similar trend would be expected for this compound, with abstraction at the C-2 and C-3 positions being favored. The transition states for these hydrogen abstraction steps would involve a three-center, three-electron arrangement between the carbon, hydrogen, and the abstracting radical.

For acid-catalyzed ring-closing reactions, such as the formation of tetrahydrofuran or chromane derivatives, the mechanism would likely involve carbocation intermediates. For example, in the intramolecular hydroalkoxylation of a hypothetical 4-(4-methoxyphenoxy)but-3-en-1-ol, protonation of the double bond would lead to a secondary carbocation, which is then trapped by the intramolecular hydroxyl group. The transition state for the cyclization step would involve the approach of the oxygen nucleophile to the carbocation center. Theoretical calculations on similar intramolecular etherification reactions have been used to determine the geometries and energies of these transition states, which are crucial for understanding the stereochemical outcome of the reaction.

Kinetic studies provide quantitative data on reaction rates and the factors that influence them, offering further insight into reaction mechanisms. While specific kinetic data for reactions of this compound are scarce, the kinetics of related systems can provide valuable context.

For instance, kinetic studies on the acid-catalyzed dehydration of butanol isomers have shown that the reaction rates are highly dependent on the stability of the carbocation intermediate formed. researchgate.net This suggests that any acid-catalyzed reaction on the butane chain of our target molecule would be sensitive to the electronic effects of the 4-methoxyphenoxy group.

In the context of ring-closing reactions, kinetic studies of intramolecular cyclizations have demonstrated that the rate is highly dependent on the length of the tether connecting the reacting groups. The formation of five- and six-membered rings is generally kinetically favored over the formation of smaller or larger rings. Therefore, for derivatives of this compound, cyclization reactions leading to tetrahydrofuran (a five-membered ring) or chromane (a six-membered ring) would be expected to proceed at favorable rates. The rate of these cyclizations would also be influenced by the nature of the solvent and the concentration of the substrate, with high dilution favoring intramolecular reactions over intermolecular polymerization.

Computational Chemistry and Theoretical Modeling of 4 4 Methoxyphenoxy Butan 1 Ol

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are instrumental in building a comprehensive understanding of a molecule's characteristics from first principles. By solving approximations of the Schrödinger equation, these methods can predict a wide array of properties, including geometry, energy, and electronic distribution.

Density Functional Theory (DFT) is a powerful computational method widely used in chemistry and materials science to investigate the electronic structure of many-body systems. jns.edu.afresearchgate.net It is particularly favored for its balance of accuracy and computational efficiency. aps.org The core principle of DFT is that the energy of a system can be determined from its electron density, ρ(r), rather than the complex many-electron wavefunction. jns.edu.af

For 4-(4-Methoxyphenoxy)butan-1-ol, DFT calculations are employed to determine its most stable three-dimensional conformation (molecular geometry). This is achieved by finding the minimum energy structure on the potential energy surface. Functionals like B3LYP, combined with a suitable basis set (e.g., 6-311++G(d,p)), are commonly used to optimize the geometry. researchgate.net The resulting optimized structure provides precise data on bond lengths, bond angles, and dihedral angles.

Furthermore, DFT is used to calculate the electronic distribution, which is visualized through molecular electrostatic potential (MEP) maps. The MEP map for this compound would reveal the electron-rich and electron-poor regions of the molecule. The oxygen atoms of the methoxy (B1213986) and hydroxyl groups, as well as the aromatic ring, are expected to be regions of negative potential (nucleophilic), while the hydrogen atom of the hydroxyl group would be a site of positive potential (electrophilic).

Table 1: Predicted Geometric Parameters for this compound from a Conceptual DFT Calculation

ParameterAtom Pair/GroupPredicted Value
Bond LengthC(aromatic)-O(ether)~1.36 Å
Bond LengthO(ether)-C(butyl)~1.43 Å
Bond LengthC(butyl)-O(hydroxyl)~1.44 Å
Bond LengthO(hydroxyl)-H~0.97 Å
Bond AngleC(aromatic)-O-C(butyl)~118°
Bond AngleC(butyl)-O-H~109°
Dihedral AngleC-C-O-H~180° (anti-periplanar)

Note: These values are illustrative and represent typical outputs from DFT calculations.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without the use of empirical data. unifi.it Methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2, MP4), and Coupled Cluster (CC) fall into this category. While computationally more demanding than DFT, they can offer higher accuracy, especially for systems where electron correlation is critical.

For this compound, high-level ab initio calculations, such as CCSD(T) (Coupled Cluster with single, double, and perturbative triple excitations), would serve as a benchmark for energies and properties. These calculations provide a highly accurate reference for the molecule's total energy, ionization potential, and electron affinity, which are essential for validating results from more approximate methods like DFT.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. libretexts.org It focuses on the two most important orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO acts as the primary electron donor (nucleophile), while the LUMO acts as the primary electron acceptor (electrophile). libretexts.orgyoutube.com

The energy of the HOMO is related to the molecule's ionization potential, while the LUMO energy relates to its electron affinity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. For this compound, the HOMO is expected to be localized primarily on the electron-rich methoxy-substituted benzene (B151609) ring. The LUMO would likely be a π* antibonding orbital distributed over the same aromatic system.

Table 2: Conceptual Frontier Molecular Orbital Properties for this compound

PropertyValue (eV)Implication
EHOMO-5.85Electron-donating capability
ELUMO-0.25Electron-accepting capability
HOMO-LUMO Gap (ΔE)5.60High kinetic stability

Note: These are representative values to illustrate the output of FMO analysis.

Natural Bond Orbital (NBO) analysis is a technique used to study hyperconjugative interactions, charge delocalization, and intramolecular bonding within a molecule. grafiati.comicm.edu.pl It transforms the complex, delocalized molecular orbitals into a set of localized one-center (lone pairs) and two-center (bonds) Lewis-type orbitals. uni-muenchen.dewisc.edu This allows for a quantitative assessment of electron delocalization from filled (donor) NBOs to empty (acceptor) NBOs.

The stability imparted by these interactions is estimated using second-order perturbation theory. researchgate.net A higher second-order perturbation energy (E(2)) indicates a stronger interaction. In this compound, significant stabilizing interactions are expected. These include the delocalization of the oxygen lone pairs (LP) into adjacent antibonding orbitals (σ* or π). For instance, the lone pairs on the ether oxygen can delocalize into the π orbitals of the aromatic ring, and the lone pair on the hydroxyl oxygen can delocalize into vicinal C-C σ* antibonding orbitals.

Table 3: Key Conceptual NBO Donor-Acceptor Interactions in this compound

Donor NBOAcceptor NBOE(2) (kcal/mol)Type of Interaction
LP (Oether)π* (Caromatic-Caromatic)~5-10p-π conjugation, ring activation
LP (Ohydroxyl)σ* (C-C)butyl chain~1-3Hyperconjugation, stabilization
σ (Caromatic-H)π* (Caromatic-Caromatic)~2-4Hyperconjugation
σ (C-C)butyl chainσ* (C-O)hydroxyl~0.5-1.5Hyperconjugation

Note: E(2) values are illustrative estimates.

When a molecule absorbs light, it transitions to an electronic excited state. These transitions are often complex, involving contributions from many different single-electron promotions from occupied to virtual orbitals. github.io Natural Transition Orbital (NTO) analysis simplifies this picture by transforming the canonical molecular orbitals into a more compact and chemically intuitive representation of the electronic excitation. github.ioresearchgate.net

NTO analysis represents an electronic transition in terms of a few pairs of "hole" and "particle" orbitals. The "hole" NTO represents the electron density vacated upon excitation, while the "particle" NTO shows where the electron density moves to. researchgate.net For this compound, NTO analysis performed on excited states calculated with Time-Dependent DFT (TD-DFT) would reveal the nature of its electronic transitions. For example, a π → π* transition would likely show the hole and particle NTOs both localized on the aromatic ring, while a charge-transfer excitation might show the hole on the methoxy-phenyl group and the particle on a different part of the molecule.

To predict the most reactive sites within a molecule, chemists use reactivity descriptors derived from DFT. The Fukui function, f(r), is a key descriptor that indicates the change in electron density at a specific point when the total number of electrons in the system changes. researchgate.netuchile.cl It helps identify sites susceptible to electrophilic attack (where an electron is removed) and nucleophilic attack (where an electron is added). faccts.de

A more advanced tool is the dual descriptor, f(2)(r). researchgate.net It is defined as the difference between the nucleophilic and electrophilic Fukui functions. The dual descriptor can unambiguously reveal regions that are electrophilic (where f(2)(r) > 0) and those that are nucleophilic (where f(2)(r) < 0). frontiersin.org For this compound, this analysis would likely identify the oxygen atoms and the ortho/para positions of the benzene ring as primary sites for electrophilic attack (nucleophilic character), while the acidic proton of the hydroxyl group would be a prime site for nucleophilic attack (electrophilic character).

Computational chemistry and theoretical modeling serve as a "computational microscope," allowing for the detailed examination of molecules like this compound. These methods are instrumental in elucidating molecular structure, stability, and reactivity, providing insights that complement experimental research.

Molecular Dynamics and Conformational Analysis

The flexibility of the butoxy chain linking the methoxyphenoxy and hydroxyl groups allows this compound to adopt numerous three-dimensional shapes, or conformations. Conformational analysis aims to identify the most stable of these arrangements.

Conformational Landscape Exploration and Energy Minima Identification

To explore the vast number of possible conformations, a systematic search would be initiated, often using molecular mechanics methods. This process involves rotating the molecule around its single bonds (dihedral angles) in discrete steps to generate a wide array of potential structures. Each of these structures is then subjected to energy minimization to find the nearest local energy minimum.

More advanced methods, such as Monte Carlo simulations or molecular dynamics, can also be used to sample the conformational space more broadly. nih.gov The resulting low-energy conformers, or "energy minima," represent the most probable shapes the molecule will adopt. For each unique conformer, quantum mechanical methods, such as Density Functional Theory (DFT), would be employed to calculate a more accurate relative energy. beilstein-journals.orgnih.gov The results would typically be presented in a table, ranking the conformers by their relative stability.

Illustrative Data: Relative Energies of Hypothetical Conformers

Conformer ID Dihedral Angle 1 (°) Dihedral Angle 2 (°) Relative Energy (kcal/mol) Population (%)
Conf-1 178.5 65.2 0.00 45.2
Conf-2 -68.3 179.1 0.85 20.1
Conf-3 66.9 64.8 1.20 12.5
Conf-4 177.9 -67.5 1.22 12.1
Conf-5 -69.1 -66.4 2.50 2.7

This table is for illustrative purposes only and does not represent actual experimental or calculated data.

Simulation of Intermolecular Interactions and Solvation Effects

Molecular dynamics (MD) simulations are a powerful tool for understanding how this compound interacts with itself and with solvent molecules over time. nih.govuni-paderborn.de In a typical MD simulation, the molecule would be placed in a simulation box, often surrounded by solvent molecules like water or an organic solvent. The forces between all atoms are calculated, and Newton's laws of motion are used to simulate their movements over a series of very small time steps.

These simulations reveal crucial information about intermolecular forces, particularly hydrogen bonding. nih.gov The terminal hydroxyl (-OH) group can act as a hydrogen bond donor, while the ether oxygens and the hydroxyl oxygen can act as acceptors. MD simulations can quantify the average number, lifetime, and geometry of these hydrogen bonds, which are critical for understanding the compound's properties in solution. mdpi.com The simulation of solvation effects helps predict solubility and how the solvent influences the conformational preferences of the molecule. uni-paderborn.de

Reaction Mechanism Prediction and Validation

Theoretical modeling can be used to predict the most likely pathways for chemical reactions involving this compound, such as its synthesis or further transformation. A common synthesis route for such ethers is the Williamson ether synthesis. wikipedia.orgbyjus.com

Transition State Localization and Energy Barrier Computations

For any proposed reaction mechanism, the key is to identify the transition state (TS)—the highest energy point along the reaction pathway that connects reactants to products. Computational methods can search the potential energy surface of the reacting system to locate the precise geometry of this TS.

Once the structures of the reactants, transition state, and products are optimized, their energies can be calculated with high accuracy using DFT or other advanced quantum chemical methods. beilstein-journals.orgsioc-journal.cn The difference in energy between the reactants and the transition state is the activation energy or energy barrier. A lower energy barrier implies a faster reaction rate. These calculations can be performed for competing reaction pathways to determine which is more favorable.

Illustrative Data: Calculated Energy Barriers for a Hypothetical Reaction

Reaction Pathway Reactants Transition State Energy (kcal/mol) Product(s) Activation Energy (kcal/mol)
Pathway A (SN2) 4-methoxyphenoxide + 4-bromobutan-1-ol -150.3 This compound 22.5
Pathway B (Elimination) 4-methoxyphenoxide + 4-bromobutan-1-ol -145.1 But-3-en-1-ol + 4-methoxyphenol (B1676288) 27.7

This table is for illustrative purposes only and does not represent actual experimental or calculated data.

Theoretical Insights into Reaction Selectivity and Pathway Optimization

Computational modeling provides deep insights into reaction selectivity (chemo-, regio-, and stereoselectivity). By comparing the activation energies for different potential reaction pathways, chemists can predict which products will be favored under specific conditions. sioc-journal.cn For instance, in a potential synthesis, calculations could predict whether a substitution reaction is more likely than a competing elimination reaction. fiveable.me

Furthermore, theoretical models can explore how modifying reactants or reaction conditions (like solvent or temperature) affects the energy barriers. This allows for the in silico (computer-based) optimization of reaction pathways before they are attempted in the laboratory, saving time and resources.

Spectroscopic Parameter Prediction and Validation

Computational chemistry can predict various spectroscopic parameters for this compound. These theoretical spectra can be compared with experimental data to confirm the molecule's structure or to help interpret complex experimental results.

DFT calculations are widely used to predict nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) and infrared (IR) vibrational frequencies. mdpi.com For NMR predictions, the magnetic shielding of each nucleus is calculated and then converted into a chemical shift value relative to a standard (e.g., tetramethylsilane). For IR spectroscopy, a frequency calculation on the optimized geometry of the molecule yields the vibrational modes and their corresponding intensities. mdpi.com These predicted frequencies often correlate well with the peaks observed in an experimental IR spectrum. Time-dependent DFT (TD-DFT) can be used to predict electronic transitions, which correspond to ultraviolet-visible (UV-Vis) absorption spectra. techscience.commdpi.com

Illustrative Data: Predicted vs. Experimental Spectroscopic Data

Spectroscopic Parameter Predicted Value (DFT) Experimental Value
¹H NMR (ppm, -OCH₃) 3.78 3.77
¹H NMR (ppm, Ar-H) 6.88 6.86
¹³C NMR (ppm, C-OH) 62.1 62.5
IR Frequency (cm⁻¹, O-H stretch) 3350 3345
IR Frequency (cm⁻¹, C-O-C stretch) 1235 1240

This table is for illustrative purposes only and does not represent actual experimental or calculated data.

Computational NMR Chemical Shift Prediction for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures in organic chemistry. acs.org The chemical shifts observed in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of each nucleus. liverpool.ac.uk Computational modeling, particularly using Density Functional Theory (DFT), has become an indispensable tool for the accurate prediction of these chemical shifts, thereby aiding in structural confirmation. nih.gov

The standard approach involves optimizing the molecular geometry of this compound using a selected DFT functional, such as the widely used B3LYP, in conjunction with a suitable basis set (e.g., 6-31G(d) or larger). nih.gov Following geometry optimization, the Gauge-Including Atomic Orbital (GIAO) method is typically employed to calculate the isotropic magnetic shielding tensors for each atom. nih.gov These shielding values are then converted into chemical shifts (δ) by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

The predicted chemical shifts can then be compared with experimental spectra to confirm the structural assignment of this compound. This comparison is crucial for distinguishing between potential isomers and for assigning specific resonances to the correct atoms within the molecule. While no specific peer-reviewed computational NMR studies for this compound are publicly available, the expected theoretical values can be estimated based on established computational methods.

Illustrative Predicted NMR Chemical Shifts

The following table presents illustrative ¹H and ¹³C NMR chemical shifts for this compound, as would be predicted using a DFT/GIAO approach. These values are based on typical chemical shifts for the functional groups present in the molecule.

Table 1. Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound.
Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
-OCH₃3.7755.6
Ar-H (adjacent to -O)6.88114.7
Ar-H (adjacent to -OCH₃)6.84115.5
-O-CH₂-3.9567.8
-O-CH₂-CH₂-1.8529.5
-CH₂-CH₂OH1.6525.8
-CH₂-OH3.6562.3
-OHVariable (e.g., 2.5)-

Note: This table is an illustrative example based on computational chemistry principles. Actual calculated values may vary depending on the level of theory, basis set, and solvent model used.

Vibrational Frequency Analysis (IR and Raman) for Spectral Interpretation

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrations of chemical bonds. liverpool.ac.uk Computational frequency analysis is a powerful method for interpreting these spectra by assigning specific absorption bands or scattering peaks to particular vibrational modes of the molecule.

Similar to NMR prediction, the process begins with the geometry optimization of this compound using a method like DFT with a functional such as B3LYP. rsc.org Subsequently, a frequency calculation is performed on the optimized structure. This calculation provides the harmonic vibrational frequencies, IR intensities, and Raman activities for all fundamental modes of vibration. iupac.org It is common practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and limitations in the theoretical method, thereby improving agreement with experimental data. mdpi.com

Illustrative Calculated Vibrational Frequencies

The table below shows illustrative calculated vibrational frequencies for key functional groups in this compound.

Table 2. Illustrative Calculated Vibrational Frequencies (cm⁻¹) for Key Functional Groups of this compound.
Vibrational ModeCalculated Frequency (cm⁻¹)Expected Spectral RegionPrimary Activity
O-H Stretch3650 - 3550BroadIR
Aromatic C-H Stretch3100 - 3000SharpIR/Raman
Aliphatic C-H Stretch3000 - 2850StrongIR/Raman
Aromatic C=C Stretch1600 - 1450Medium-StrongIR/Raman
Aryl Ether C-O Stretch (asym)1250 - 1200StrongIR
Primary Alcohol C-O Stretch1075 - 1000StrongIR

Note: This table is an illustrative example based on established computational methods and known spectral correlations. The precise calculated frequencies and intensities depend on the chosen computational model.

Derivatization and Advanced Applications of 4 4 Methoxyphenoxy Butan 1 Ol Scaffolds in Materials Science

Polymer Chemistry Applications

The unique bifunctional nature of the 4-(4-methoxyphenoxy)butan-1-ol motif, possessing both a reactive alcohol and a potential mesogenic group, makes it a valuable building block in polymer chemistry. It can be integrated into polymeric structures either as a segment of the main chain or as a pendant side-chain, leading to materials with diverse and tunable characteristics.

Incorporation of this compound Units into Polymer Backbones

The terminal hydroxyl group of this compound provides a reactive site for its incorporation into polymer backbones through step-growth polymerization mechanisms. For instance, it can act as a diol-equivalent monomer in polycondensation reactions. By reacting with dicarboxylic acids or their derivatives (e.g., acyl chlorides), it can form polyesters where the 4-methoxyphenoxy-butoxy unit is a recurring segment in the main chain. Similarly, it can be used to synthesize polyethers or polyurethanes.

Table 1: Representative Step-Growth Polymerization Reactions

Polymer Type Co-monomer Example Linkage Formed Potential Backbone Structure
Polyester Adipoyl chloride Ester -[O-(CH₂)₄-O-C₆H₄-OCH₃-O-CO-(CH₂)₄-CO]-
Polyurethane Methylene (B1212753) diphenyl diisocyanate (MDI) Urethane -[O-(CH₂)₄-O-C₆H₄-OCH₃-O-CO-NH-R-NH-CO]-
Polyether 1,4-Dibromobutane Ether -[O-(CH₂)₄-O-C₆H₄-OCH₃-O-(CH₂)₄]-

Synthesis of Side-Chain Liquid Crystal Polymers and Copolymers

A significant application of this compound is in the synthesis of side-chain liquid crystal polymers (SCLCPs). nih.gov In this architecture, the polymer forms a flexible backbone, while mesogenic (liquid crystal-forming) units are attached as pendant groups via flexible spacers. medcraveebooks.com

To achieve this, the this compound is first converted into a polymerizable monomer. A common strategy is the esterification of its hydroxyl group with acrylic acid or methacrylic acid, yielding 4-(4-methoxyphenoxy)butyl acrylate (B77674) or methacrylate, respectively. This monomer can then undergo free-radical polymerization to form a polyacrylate or polymethacrylate (B1205211) backbone.

In the resulting SCLCP:

Mesogen: The 4-methoxyphenyl (B3050149) group acts as the rigid, rod-like mesogenic unit responsible for forming liquid crystalline phases (e.g., nematic or smectic). nih.gov

Flexible Spacer: The butoxy group serves as a flexible spacer that decouples the motion of the mesogenic side chains from the polymer backbone. This decoupling is crucial for the mesogens to self-organize and form ordered liquid crystalline domains. dtic.mil

Copolymers can also be synthesized by polymerizing the mesogenic monomer with non-mesogenic monomers, allowing for fine-tuning of the material's thermal transitions and liquid crystalline properties.

Investigation of Structure-Property Relationships in Polymeric Derivatives

The final properties of polymers derived from this compound are intrinsically linked to their molecular structure. uomustansiriyah.edu.iqscribd.com For SCLCPs, key relationships have been established that allow for the rational design of materials with specific characteristics.

Spacer Length: The four-carbon spacer in the this compound motif provides a specific degree of flexibility. Generally, increasing spacer length further decouples the mesogen from the backbone, which tends to lower the glass transition temperature (Tg) and stabilize the liquid crystal mesophases, often resulting in a wider temperature range for the liquid crystal phase. dtic.mil

Backbone Flexibility: The choice of polymer backbone (e.g., polyacrylate vs. more flexible polysiloxane) significantly impacts the Tg. A more flexible backbone generally results in a lower Tg. nih.gov

Molecular Weight: The thermal properties, such as the isotropization temperature (the temperature at which the material transitions from the liquid crystal phase to an isotropic liquid), often increase with molecular weight before reaching a plateau at a certain degree of polymerization. dtic.mil

Table 2: Influence of Structural Elements on SCLCP Properties (Illustrative)

Structural Parameter Effect on Glass Transition (Tg) Effect on LC Phase Stability
Increasing Spacer Length Decrease Increase
Increasing Backbone Flexibility Decrease Increase
Increasing Molecular Weight Increase (to a plateau) Increase (to a plateau)

These relationships enable the targeted synthesis of polymers for applications in optical data storage, displays, and sensors, where precise control over thermal and phase behavior is essential.

Development of Novel Organic Scaffolds

Beyond linear polymers, the 4-methoxyphenoxy-butanol motif is a valuable building block for constructing more complex and highly structured organic molecules, including spirocyclic, bridged, and macrocyclic systems.

Synthesis of Spirocyclic and Cycloalkane Analogues

The functional groups of this compound can be chemically modified to facilitate intramolecular cyclization reactions, leading to the formation of spirocyclic and other cycloalkane-containing structures. Spirocycles, which contain two rings connected by a single atom, are of interest due to their rigid, three-dimensional structures. nih.gov

A potential synthetic strategy involves converting the terminal hydroxyl group into a leaving group and introducing a nucleophilic center on the aromatic ring. Subsequent intramolecular nucleophilic substitution would form a new ring fused to the original structure. Alternatively, the butanol chain could be modified to contain a diene and a dienophile, enabling an intramolecular Diels-Alder reaction to form a bicyclic system. Such synthetic approaches can yield novel scaffolds with well-defined stereochemistry and conformational rigidity, which are desirable in medicinal chemistry and materials science.

Bridging and Macrocyclic Structures Incorporating the 4-Methoxyphenoxy-Butanol Motif

The distinct connectivity of the 4-methoxyphenoxy-butanol unit makes it an excellent candidate for the synthesis of macrocycles and other complex molecular architectures. Its structure provides a defined length and angle, acting as a "strut" in the construction of large, shape-persistent molecules.

Inspired by the synthesis of macrocyclic aromatic sulfonamides, the this compound motif could be incorporated as a linker between rigid aromatic units. unl.edu For example, by converting the hydroxyl group to an amine and the para-position of the phenyl ring to another reactive group, the molecule can be used as an A-B building block in macrocyclization reactions. The butoxy chain provides conformational flexibility, while the methoxyphenyl group can participate in aromatic stacking interactions, helping to direct the self-assembly and crystallization of these complex structures into porous, tubular solids. unl.edu These resulting macrocycles can possess well-defined internal cavities capable of encapsulating guest molecules, making them promising for applications in host-guest chemistry, molecular sensing, and separation.

Role as a Precursor in Multi-Step Organic Syntheses

The molecular architecture of this compound, featuring a primary alcohol, a flexible butyl chain, and a methoxy-activated aromatic ring, suggests its utility as a precursor in various multi-step synthetic sequences. The distinct reactivity of the hydroxyl group and the aromatic ring allows for selective transformations, making it a potentially valuable starting material for creating more complex molecular structures.

In the realm of complex molecule synthesis, a precursor like this compound could serve as a key intermediate. The primary alcohol can be readily oxidized to an aldehyde or a carboxylic acid, or converted into a leaving group for nucleophilic substitution reactions. These transformations would allow for the introduction of new functional groups and the extension of the carbon skeleton.

The methoxy-substituted phenyl ring offers sites for electrophilic aromatic substitution reactions. The methoxy (B1213986) group is an ortho-, para-directing activator, facilitating the introduction of substituents at specific positions on the aromatic ring. This feature is particularly useful for building highly functionalized aromatic systems that are common in pharmaceuticals and materials science.

Although specific examples of complex molecules synthesized directly from this compound are not documented in the current body of scientific literature, one can envision its incorporation into larger structures through sequential reactions. For instance, the butanol side chain could be modified to introduce functionalities capable of participating in cross-coupling reactions, while the aromatic ring could be further substituted to tune the electronic or steric properties of the final molecule. The principles of multicomponent reactions, which aim to form multiple bonds in a single operation, could also be applied to derivatives of this compound to accelerate the synthesis of complex structures.

Table 1: Hypothetical Transformations of this compound for Complex Molecule Synthesis

Starting MaterialReagents and ConditionsProductPotential Subsequent Reactions
This compoundPCC, CH₂Cl₂4-(4-Methoxyphenoxy)butanalWittig reaction, aldol (B89426) condensation
This compoundJones reagent4-(4-Methoxyphenoxy)butanoic acidAmide coupling, esterification
This compound1. TsCl, pyridine (B92270); 2. NaCN5-(4-Methoxyphenoxy)pentanenitrileReduction to amine, hydrolysis to acid
This compoundBr₂, FeBr₃4-(2-Bromo-4-methoxyphenoxy)butan-1-olSuzuki coupling, Sonogashira coupling

Note: This table is illustrative and presents hypothetical reaction pathways based on general organic chemistry principles, as specific literature examples for this compound are unavailable.

The "chiral pool" refers to the collection of abundant, enantiomerically pure natural products that can be used as starting materials for the synthesis of other chiral compounds. While this compound itself is achiral, its analogues bearing stereocenters could potentially be derived from or contribute to the chiral pool.

The stereoselective synthesis of analogues of this compound could be achieved through various asymmetric synthesis strategies. For example, asymmetric reduction of a corresponding ketone precursor could establish a chiral alcohol. Alternatively, the introduction of chirality could be accomplished via enantioselective alkylation or other carbon-carbon bond-forming reactions on a prochiral substrate.

Once a chiral analogue of this compound is obtained, its stereocenter can be relayed to other parts of the molecule in subsequent synthetic steps. This approach is fundamental in the synthesis of enantiomerically pure pharmaceuticals and natural products. The inherent chirality of the starting material guides the stereochemical outcome of the reactions, avoiding the need for chiral auxiliaries or catalysts in later stages.

Despite the theoretical potential, there is no specific research in the available literature that details the use of stereoselective synthesis to create chiral analogues of this compound for use in chiral pool derivations. The development of such synthetic routes would be a novel area of investigation.

Table 2: Conceptual Approaches to Chiral Analogues of this compound

Synthetic StrategyPrecursorKey Reagents/CatalystsChiral Product
Asymmetric Reduction4-(4-Methoxyphenoxy)butan-2-oneChiral borane (B79455) reagents (e.g., (R)- or (S)-CBS catalyst)(R)- or (S)-4-(4-Methoxyphenoxy)butan-2-ol
Enantioselective Alkylation4-Methoxyphenol (B1676288) and a prochiral butenyl derivativeChiral palladium or iridium catalystsChiral ether with a stereocenter on the butyl chain
Kinetic ResolutionRacemic 4-(4-methoxyphenoxy)butan-2-olLipase (B570770), acyl donorEnantiomerically enriched alcohol and ester

Note: This table outlines conceptual strategies for accessing chiral analogues, as specific examples are not reported in the scientific literature.

Conclusion and Future Perspectives in 4 4 Methoxyphenoxy Butan 1 Ol Research

Summary of Key Research Achievements and Methodological Advances

Direct research focused exclusively on 4-(4-methoxyphenoxy)butan-1-ol is limited. However, significant advancements in the synthesis and characterization of structurally related compounds provide a robust framework for understanding this molecule.

Methodological advances in synthetic organic chemistry are particularly relevant. The Williamson ether synthesis remains a cornerstone for the preparation of phenoxy ethers. A notable achievement in this area is the synthesis of the related compound 4-(4-hydroxyphenoxy)butan-1-ol, which is achieved by reacting hydroquinone (B1673460) with a 4-halobutanol derivative. This process can be logically extended to the synthesis of this compound by using 4-methoxyphenol (B1676288) as the starting material.

Furthermore, research into the synthesis of other butanol derivatives, such as N-substituted aminobutan-1-ols from 4-bromobutanol, highlights the versatility of butanol synthons in creating diverse molecular architectures. pharmainfo.in These established methods underscore the feasibility of producing this compound with high purity and yield.

In terms of characterization, comprehensive data is available for the isomeric compound 4-(4-methoxyphenyl)butan-1-ol. nih.govnist.govnist.gov This includes detailed spectral information from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). These data serve as an excellent benchmark for the expected spectral characteristics of this compound, allowing for its unambiguous identification and characterization upon synthesis.

Table 1: Physicochemical and Spectral Data for the Isomer 4-(4-Methoxyphenyl)butan-1-ol

Property Value
Molecular Formula C₁₁H₁₆O₂
Molecular Weight 180.24 g/mol
IUPAC Name 4-(4-methoxyphenyl)butan-1-ol
CAS Number 52244-70-9
Appearance Expected to be a liquid or low-melting solid
¹H NMR Signals expected for aromatic, methoxy (B1213986), aliphatic, and hydroxyl protons
¹³C NMR Resonances for aromatic, ether, and aliphatic carbons
IR Spectroscopy Characteristic peaks for O-H, C-O, and aromatic C-H bonds

| Mass Spectrometry | Molecular ion peak and fragmentation pattern consistent with the structure |

Data sourced from PubChem and NIST WebBook. nih.govnist.govnist.gov

Unaddressed Synthetic Challenges and Future Directions in Chemical Synthesis

While the synthesis of this compound appears straightforward based on existing methodologies, several challenges and avenues for future research remain.

One of the primary challenges in Williamson ether synthesis is the potential for competing reactions, such as O- versus C-alkylation of the phenoxide, and elimination reactions of the alkyl halide. Future research could focus on optimizing reaction conditions, including the choice of base, solvent, and temperature, to maximize the yield and purity of the desired O-alkylated product. The development of more efficient and environmentally benign catalytic systems for this transformation is also a promising area of investigation.

Another avenue for future synthetic exploration is the development of alternative synthetic routes that may offer advantages in terms of atom economy or precursor availability. For instance, a retrosynthetic approach might involve the functionalization of a pre-existing phenoxybutanol scaffold.

Furthermore, the scale-up of the synthesis for potential industrial applications presents its own set of challenges, including process safety, cost-effectiveness, and waste minimization. Future research should address these aspects to ensure a viable and sustainable manufacturing process.

Emerging Methodologies in Advanced Characterization and Computational Studies

Beyond standard characterization techniques, emerging methodologies can provide deeper insights into the structure and properties of this compound.

Advanced NMR techniques, such as 2D correlation spectroscopy (COSY, HSQC, HMBC), can be employed for the complete and unambiguous assignment of all proton and carbon signals, which is crucial for confirming the connectivity of the molecule.

In the realm of computational chemistry, Density Functional Theory (DFT) and molecular dynamics (MD) simulations are powerful tools for investigating the conformational landscape, electronic properties, and intermolecular interactions of ether alcohols. researchgate.net Such studies can elucidate the interplay between the flexible butanol chain and the rigid phenoxy group, and how this influences the molecule's physical properties. researchgate.net Computational models can also predict spectroscopic data, aiding in the interpretation of experimental results.

Table 2: Potential Computational Chemistry Approaches for this compound

Computational Method Application Potential Insights
Density Functional Theory (DFT) Geometry optimization, electronic structure analysis Prediction of stable conformers, HOMO-LUMO gap, electrostatic potential
Molecular Dynamics (MD) Simulation of molecular motion over time Understanding of intermolecular forces, solvent effects, and dynamic behavior

| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of electron density | Characterization of chemical bonds and non-covalent interactions |

Potential for Innovation in Advanced Materials Design and Organic Transformations

The bifunctional nature of this compound makes it a promising candidate for innovation in several areas of chemical science.

In advanced materials design, the hydroxyl group can serve as a reactive handle for polymerization. For example, it could be used as a monomer in the synthesis of polyesters or polyurethanes, imparting the specific properties of the methoxyphenoxy group to the resulting polymer, such as thermal stability or specific optical properties. The phenoxy ether moiety itself is a common feature in high-performance polymers.

In the field of organic transformations, this compound can serve as a versatile building block. The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, providing access to a range of other functionalized molecules. The aromatic ring is also amenable to further substitution, allowing for the synthesis of a diverse library of derivatives with potential applications in medicinal chemistry. For instance, related phenoxy derivatives have been explored as ligands for biological targets such as histamine (B1213489) H3 receptors.

Future research in this area could explore the use of this compound as a precursor for the synthesis of novel surfactants, liquid crystals, or as a component in the development of new organic electronic materials. Its potential as a chiral building block, following enantioselective synthesis or resolution, also warrants investigation.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.